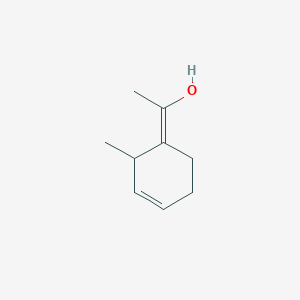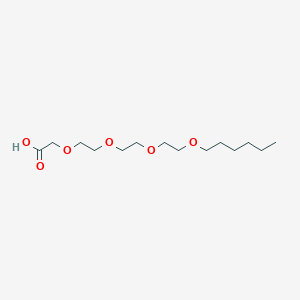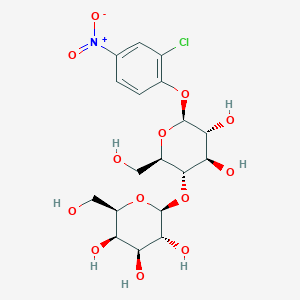
2-氯-4-硝基苯基-β-D-乳糖苷
描述
2-Chloro-4-nitrophenyl-beta-D-lactoside is a synthetic compound with the molecular formula C18H24ClNO13 and a molecular weight of 497.8 Da . It is a highly sensitive lactosidase substrate that releases 2-chloro-4-nitrophenol upon enzymatic hydrolysis . This compound is often used as a yellow-colored probe in biochemical assays, where the rate of formation of 2-chloro-4-nitrophenol can be monitored spectrophotometrically at 405 nm .
科学研究应用
2-Chloro-4-nitrophenyl-beta-D-lactoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for determining lactosidase activity in enzyme assays.
Molecular Biology: Employed in studies involving glycosidase enzymes and their inhibitors.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industrial Applications: Applied in the development of high-throughput screening assays for drug discovery.
作用机制
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-lactoside is lactosidase , an enzyme that plays a crucial role in the hydrolysis of lactose into glucose and galactose . This compound is also used as a substrate for determining the activity of cellobiohydrolase I .
Mode of Action
2-Chloro-4-nitrophenyl-beta-D-lactoside acts as a probe for lactosidase. Upon interaction with lactosidase, it releases the product 2-chloro-4-nitrophenol (CNP) . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .
Biochemical Pathways
The compound is involved in the lactose metabolism pathway . When lactosidase acts on 2-Chloro-4-nitrophenyl-beta-D-lactoside, it breaks down the compound, releasing 2-chloro-4-nitrophenol. This process can be monitored spectrophotometrically at 405 nm .
Result of Action
The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside results in the formation of 2-chloro-4-nitrophenol, a product that can be monitored spectrophotometrically . This allows for the quantification of lactosidase activity in the sample, providing a valuable tool for biochemical research and diagnostics.
Action Environment
The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside is influenced by environmental factors such as pH. The pKa of the product 2-chloro-4-nitrophenol is approximately 5.5 , suggesting that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.
生化分析
Biochemical Properties
2-Chloro-4-nitrophenyl-beta-D-lactoside is extensively utilized in the biomedical sector as a valuable substrate for monitoring the functionality of β-galactosidase. This enzyme exhibits relevance in the context of lysosomal storage disorders. The rate of formation of 2-chloro-4-nitrophenol, the product released by 2-Chloro-4-nitrophenyl-beta-D-lactoside, is directly proportional to the lactosidase activity in the sample .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves its interaction with lactosidase. The compound serves as a substrate for this enzyme, and the rate of formation of its product, 2-chloro-4-nitrophenol, is directly proportional to the lactosidase activity in the sample .
Metabolic Pathways
2-Chloro-4-nitrophenyl-beta-D-lactoside is involved in the metabolic pathway of lactosidase, serving as a substrate for this enzyme
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrophenyl-beta-D-lactoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-lactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-chloro-4-nitrophenyl-beta-D-lactoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high throughput . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-Chloro-4-nitrophenyl-beta-D-lactoside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by lactosidase releases 2-chloro-4-nitrophenol.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Lactosidase enzyme, aqueous buffer solution, pH 5.5-7.5.
Substitution: Nucleophiles such as amines or thiols, organic solvents, mild heating.
Major Products Formed
Hydrolysis: 2-Chloro-4-nitrophenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Nitrophenyl-beta-D-lactopyranoside: Another lactosidase substrate used in similar biochemical assays.
2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase enzymes.
Uniqueness
2-Chloro-4-nitrophenyl-beta-D-lactoside is unique due to its high sensitivity and specificity for lactosidase enzymes . Its ability to release a detectable product (2-chloro-4-nitrophenol) makes it a valuable tool in various biochemical and diagnostic assays .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-MUKCROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583467 | |
| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120583-41-7 | |
| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


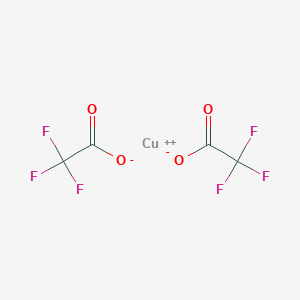
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
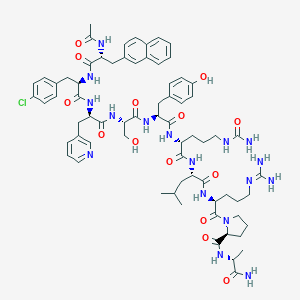
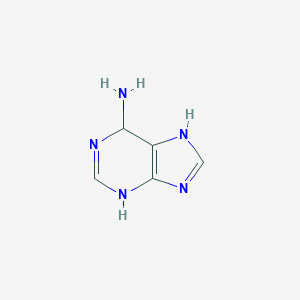
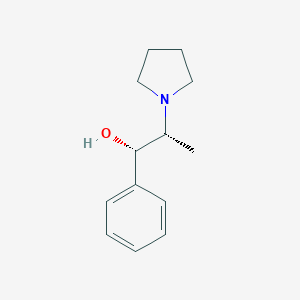

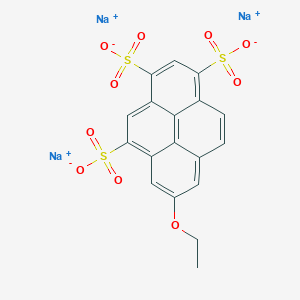
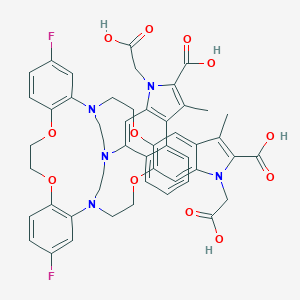
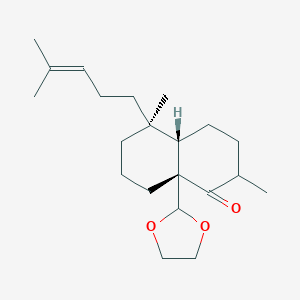
silyl](/img/structure/B55129.png)
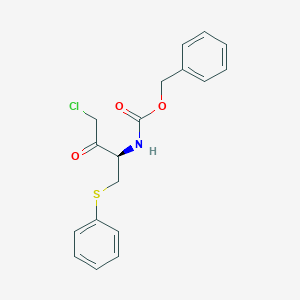
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
